2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]- 2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]-
Brand Name: Vulcanchem
CAS No.: 6410-13-5
VCID: VC3767168
InChI: InChI=1S/C16H10ClN3O3/c17-11-6-7-13(14(9-11)20(22)23)18-19-16-12-4-2-1-3-10(12)5-8-15(16)21/h1-9,21H
SMILES: C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)Cl)[N+](=O)[O-])O
Molecular Formula: C16H10ClN3O3
Molecular Weight: 327.72 g/mol

2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]-

CAS No.: 6410-13-5

Cat. No.: VC3767168

Molecular Formula: C16H10ClN3O3

Molecular Weight: 327.72 g/mol

* For research use only. Not for human or veterinary use.

2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]- - 6410-13-5

Specification

CAS No. 6410-13-5
Molecular Formula C16H10ClN3O3
Molecular Weight 327.72 g/mol
IUPAC Name 1-[(4-chloro-2-nitrophenyl)diazenyl]naphthalen-2-ol
Standard InChI InChI=1S/C16H10ClN3O3/c17-11-6-7-13(14(9-11)20(22)23)18-19-16-12-4-2-1-3-10(12)5-8-15(16)21/h1-9,21H
Standard InChI Key FHEFMHNVEBIQDW-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)Cl)[N+](=O)[O-])O
Canonical SMILES C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)Cl)[N+](=O)[O-])O

Introduction

Chemical Identity and Nomenclature

2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]- is an aromatic organic compound that belongs to the class of azo compounds containing a naphthalene moiety. The compound is registered with the Chemical Abstracts Service (CAS) under the number 6410-13-5 and is commercially available as a dark red solid . It is commonly known in the industrial sector as Pigment Red 6 or C.I. 12090, classifications that identify its use as a red colorant in various applications .

Synonyms and Alternative Nomenclature

The compound is referenced in chemical literature under multiple synonyms that reflect variations in naming conventions. These alternative designations include:

  • (E)-1-((4-Chloro-2-nitrophenyl)diazenyl)naphthalen-2-ol

  • 1-(4'-chloro-2'-nitrophenylazo)-2-naphthol

  • 1-[(4-Chloro-2-nitrophenyl)azo]naphthalene-2-ol

  • 2-Naphthalenol, 1-(4-chloro-2-nitrophenyl)azo-

  • 1-((4-Chloro-2-nitrophenyl)azo)- 2-naphthalenol

The European Inventory of Existing Commercial Chemical Substances (EINECS) lists this compound under the number 229-094-3, providing regulatory recognition within European chemical frameworks .

Structural Characteristics

The molecular structure of 2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]- features several key functional groups that contribute to its chemical behavior and applications:

  • An azo group (-N=N-) linking the naphthol and phenyl moieties

  • A hydroxyl group (-OH) on the 2-position of the naphthalene ring

  • A chloro substituent at the 4-position of the phenyl ring

  • A nitro group (-NO₂) at the 2-position of the phenyl ring

This combination of functional groups creates an extended conjugated system that is responsible for the compound's characteristic deep red color and stability.

Physical and Chemical Properties

Basic Physical Properties

The compound exhibits distinct physical characteristics that define its handling requirements and application potential. Table 1 summarizes the key physical properties of 2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]-:

Table 1: Physical Properties of 2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]-

PropertyValueMethod
Molecular FormulaC₁₆H₁₀ClN₃O₃Determined
Molecular Weight327.72 g/molCalculated
Physical StateDark red solidObserved
Melting Point258 °C (with decomposition)Experimental
Boiling Point551.7±50.0 °CPredicted
Density1.45±0.1 g/cm³Predicted
LogP5.21Calculated
pKa13.45±0.50Predicted

The compound decomposes at its melting point of 258 °C, indicating thermal instability at elevated temperatures . This decomposition behavior is significant for processing considerations in industrial applications where thermal stability is required.

Solubility Characteristics

The solubility profile of 2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]- is characteristic of many pigments, showing limited solubility in common organic solvents at room temperature. It demonstrates slight solubility in hot toluene and exhibits yellow-red coloration when dissolved in boiling ethanol . This limited solubility contributes to its persistence in environmental matrices and influences its application methodology in industrial settings.

The high predicted LogP value of 5.21 indicates significant lipophilicity, suggesting a tendency to partition into organic phases rather than aqueous environments . This property has implications for its environmental fate and bioavailability in biological systems.

Chemical Stability and Reactivity

The recommended storage temperature of 2-8°C suggests potential reactivity or degradation concerns at elevated temperatures or when exposed to light for extended periods . This storage recommendation is typical for azo compounds that may undergo photochemical decomposition.

Analytical Methods and Applications

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) represents a primary analytical technique for the identification and quantification of 2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]-. Research indicates that the compound can be effectively analyzed using reverse-phase HPLC methods with straightforward conditions .

The recommended mobile phase for HPLC analysis consists of acetonitrile (MeCN), water, and phosphoric acid. For applications requiring compatibility with mass spectrometry, formic acid can be substituted for phosphoric acid without compromising analytical performance . This adaptability enhances the compound's analytical versatility across different detection platforms.

Specifically, the Newcrom R1 column, which is a specialized reverse-phase column with low silanol activity, has been documented as suitable for the analysis of this compound . The method's scalability makes it appropriate for both analytical and preparative applications, offering flexibility in research and industrial settings.

Environmental Considerations

Environmental Fate and Persistence

Based on research for related compounds, azo pigments generally demonstrate high persistence in environmental matrices due to their limited solubility and chemical stability . The presence of the chloro and nitro substituents likely enhances this persistence further by reducing susceptibility to biodegradation.

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